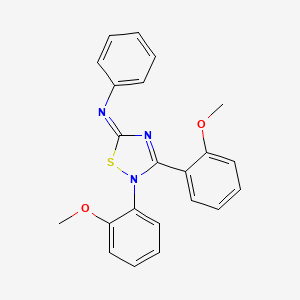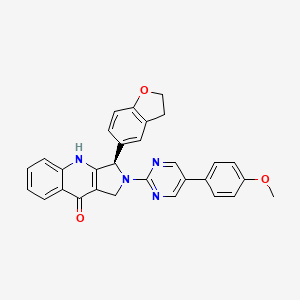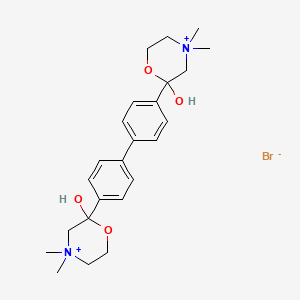
ヘミコリニウム-3
説明
A potent inhibitor of the high affinity uptake system for CHOLINE. It has less effect on the low affinity uptake system. Since choline is one of the components of ACETYLCHOLINE, treatment with hemicholinium can deplete acetylcholine from cholinergic terminals. Hemicholinium 3 is commonly used as a research tool in animal and in vitro experiments.
科学的研究の応用
神経筋伝達の阻害
HC-3は、神経筋伝達の阻害をもたらすヘミコリニウム様活性で知られています . これは、神経終末へのコリンの取り込みを阻害することによって達成されます . この特性により、HC-3は神経筋伝達とその関連する障害の研究に役立つツールとなっています .
構造活性相関研究
HC-3は、構造活性相関研究で使用されてきました . 研究者らは、ヘミコリニウム様活性の構造的要件を調査するために、HC-3にさらなる分子修飾を行いました . これらの研究は、HC-3とその類縁体の薬理学的活性を理解するのに役立ちます .
コリン作動性シナプスの研究
HC-3は、コリン作動性シナプスの研究で使用されてきました . HC-3のコリン作動性伝達への影響は、カリフォルニアウミウサギの同定された中枢性抑制性および興奮性シナプスで研究されました . これは、さまざまな生理学的プロセスにおけるコリン作動性シナプスの役割を理解するのに役立ちます .
アセチルコリン受容体の作動薬および遮断薬
HC-3は、H型アセチルコリン受容体では作動薬および遮断薬として作用し、D型受容体では遮断薬として作用します . この二重作用により、HC-3はアセチルコリン受容体の機能と調節の研究に役立つツールとなっています .
クレブス-HC-3バッファーの調製
HC-3は、クレブス-HC-3バッファーの調製に使用されてきました . このバッファーは、分化したヒト神経芽細胞(SK-N-SH)細胞におけるコリンの取り込みとコリンアセチルトランスフェラーゼ活性に対するHC-3の影響を研究するために使用されます . この応用は、ニューロン機能におけるコリンの役割を理解するのに役立ちます .
コリン再取り込みの阻害
HC-3は、シナプス前部における高親和性コリントランスポーター(ChT)によるコリンの再取り込みを阻害することが知られています . HC-3のこの特性は、神経伝達を含むさまざまな生理学的プロセスにおけるコリンの役割の研究に使用されます .
作用機序
Target of Action
Hemicholinium-3 (HC-3), also known as hemicholine, primarily targets the high-affinity choline transporter (ChT) . This transporter, encoded in humans by the gene SLC5A7, is located at the presynapse . The ChT plays a crucial role in the reuptake of choline, a rate-limiting step in the synthesis of acetylcholine .
Mode of Action
HC-3 acts by blocking the reuptake of choline by the ChT at the presynapse . By inhibiting the reuptake of choline, HC-3 effectively decreases the synthesis of acetylcholine , a critical neurotransmitter . As a result, it is classified as an indirect acetylcholine antagonist .
Biochemical Pathways
The primary biochemical pathway affected by HC-3 is the synthesis of acetylcholine . Acetylcholine is synthesized from choline and a donated acetyl group from acetyl-CoA, by the action of choline acetyltransferase (ChAT) . Neurons affected by HC-3 must rely on the transport of choline from the soma (cell body), rather than relying on reuptake of choline from the synaptic cleft .
Pharmacokinetics
Its ability to inhibit the reuptake of choline suggests that it can cross the neuronal membrane to interact with the cht .
Result of Action
The primary molecular effect of HC-3 is the reduction in acetylcholine synthesis . This occurs due to the decreased availability of choline, which is necessary for acetylcholine production . On a cellular level, this results in a decrease in cholinergic neurotransmission .
Action Environment
The action, efficacy, and stability of HC-3 can be influenced by various environmental factors. It’s important to note that the effectiveness of HC-3 can be influenced by the concentration of choline in the synaptic cleft and the soma, as well as the activity of ChT .
生化学分析
Biochemical Properties
Hemicholinium-3 interacts with the high-affinity choline transporter (ChT), which is encoded in humans by the gene SLC5A7 . By blocking the reuptake of choline, Hemicholinium-3 indirectly antagonizes acetylcholine . It’s also known to be a competitive inhibitor of Choline Kinase due to its structural homology to choline .
Cellular Effects
Hemicholinium-3 affects neurons by altering the availability of choline. Neurons affected by Hemicholinium-3 must rely on the transport of choline from the soma (cell body), rather than relying on reuptake of choline from the synaptic cleft . This can lead to a decrease in the amount of acetylcholine produced, thereby influencing cell function .
Molecular Mechanism
The molecular mechanism of Hemicholinium-3 involves its binding to the high-affinity choline transporter, thereby blocking the reuptake of choline . This results in a decrease in the synthesis of acetylcholine, as the reuptake of choline is the rate-limiting step in this process .
Temporal Effects in Laboratory Settings
In laboratory settings, Hemicholinium-3-injected rats showed little retention 18, 24, or 30 hours later but complete retention after 6 hours, 3 days, and 7 days . This suggests that the effects of Hemicholinium-3 can change over time.
Dosage Effects in Animal Models
In animal models, the decrease in Acetylcholine levels and behavioral effects caused by Hemicholinium-3 are correlated in a dose-dependent manner, with maximal effects being achieved at an intraventricular dose of 1 microgram .
Metabolic Pathways
Hemicholinium-3 is involved in the metabolic pathway of acetylcholine synthesis. By blocking the reuptake of choline, it decreases the availability of choline for acetylcholine synthesis .
Transport and Distribution
Hemicholinium-3 is transported and distributed within cells via its interaction with the high-affinity choline transporter . This transporter is responsible for the reuptake of choline from the synaptic cleft, and Hemicholinium-3’s interaction with this transporter influences its localization and accumulation .
Subcellular Localization
Hemicholinium-3 is localized at the presynapse where it interacts with the high-affinity choline transporter . This location allows it to effectively block the reuptake of choline, thereby influencing the synthesis of acetylcholine .
特性
IUPAC Name |
2-[4-[4-(2-hydroxy-4,4-dimethylmorpholin-4-ium-2-yl)phenyl]phenyl]-4,4-dimethylmorpholin-4-ium-2-ol;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O4.2BrH/c1-25(2)13-15-29-23(27,17-25)21-9-5-19(6-10-21)20-7-11-22(12-8-20)24(28)18-26(3,4)14-16-30-24;;/h5-12,27-28H,13-18H2,1-4H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYKHUMNFAMIBL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOC(C1)(C2=CC=C(C=C2)C3=CC=C(C=C3)C4(C[N+](CCO4)(C)C)O)O)C.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34Br2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883358 | |
| Record name | Hemicholinium dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312-45-8 | |
| Record name | Hemicholinium dibromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000312458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morpholinium, 2,2'-[1,1'-biphenyl]-4,4'-diylbis[2-hydroxy-4,4-dimethyl-, bromide (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hemicholinium dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-(4,4'-biphenylene)bis(2-hydroxy-4,4-dimethylmorpholinium) dibromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.663 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEMICHOLINIUM DIBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65NY3I7ZD0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Hemicholinium-3?
A1: Hemicholinium-3 acts as a potent and specific inhibitor of the high-affinity choline transporter (CHT) located on presynaptic cholinergic nerve terminals. [, , ]
Q2: How does Hemicholinium-3 affect acetylcholine synthesis?
A2: By blocking CHT, HC-3 prevents the uptake of choline, a crucial precursor for acetylcholine (ACh) synthesis. This inhibition leads to a depletion of intracellular choline stores, ultimately reducing ACh synthesis and release. [, , , , ]
Q3: What are the downstream consequences of Hemicholinium-3-mediated inhibition of acetylcholine synthesis?
A3: Blocking ACh synthesis with HC-3 disrupts cholinergic neurotransmission, leading to a range of physiological effects depending on the dose and site of administration. These effects can include muscle weakness, paralysis, respiratory depression, and even death. [, , , , ]
Q4: Can the effects of Hemicholinium-3 be reversed?
A4: Yes, the effects of HC-3 can be partially or completely reversed by administration of choline or choline analogs, which can bypass the block on CHT and restore ACh synthesis. [, , ]
Q5: What is the molecular formula and weight of Hemicholinium-3?
A5: The molecular formula of Hemicholinium-3 is C28H40N4O6, and its molecular weight is 528.64 g/mol. []
Q6: Is Hemicholinium-3 stable in aqueous solutions?
A6: Hemicholinium-3 can cyclize in aqueous solutions to form a bis-ethylenimine derivative, which is structurally similar to the parent compound. This derivative retains the ability to inhibit choline uptake but may exhibit altered pharmacological properties. []
Q7: How do structural modifications of Hemicholinium-3 affect its activity?
A7: Studies have shown that modifications to the biphenyl, oxazinium rings, or the connecting chain of HC-3 can significantly impact its potency and selectivity for the choline transporter. For example, replacing the oxazinium rings with pyrrolidine, piperidine, or dioxane rings can alter its antagonistic effects against organophosphates. [, , ]
Q8: Are there any Hemicholinium-3 analogs with improved pharmacological properties?
A8: Research has led to the development of HC-3 analogs with increased potency, such as the bromo mustard derivative (HC3-BrM). This analog exhibits prolonged inhibition of choline uptake compared to the parent compound, suggesting potential for irreversible binding. []
Q9: Does Hemicholinium-3 cross the blood-brain barrier?
A9: Hemicholinium-3 exhibits limited ability to cross the blood-brain barrier. While it effectively blocks peripheral cholinergic transmission, high doses or direct central administration are required to significantly affect brain ACh levels. [, , ]
Q10: What model systems are used to study the effects of Hemicholinium-3?
A10: HC-3's effects have been extensively studied in various model systems, including:
- Isolated tissues and organs: Rat diaphragm, chick biventer cervicis, and canine intrapulmonary airways are used to assess the compound's impact on neuromuscular transmission and muscle contraction. [, , ]
- Cell cultures: Synaptosomes and brain slices are employed to investigate the molecular mechanisms of HC-3 action on choline uptake and ACh synthesis. [, , ]
- Animal models: Rodents, particularly rats and mice, are used to study the in vivo effects of HC-3 on behavior, neurochemistry, and physiology. [, , , , , , ]
Q11: What are the toxicological concerns associated with Hemicholinium-3?
A12: HC-3 is a highly toxic compound, and its primary toxicological effects stem from its ability to disrupt cholinergic neurotransmission. Overdose can lead to severe respiratory paralysis, cardiovascular collapse, and death. [, , ]
Q12: How is Hemicholinium-3 used in research?
A12: HC-3 serves as a valuable tool in research to:
- Investigate the role of cholinergic neurotransmission: By selectively blocking ACh synthesis, HC-3 helps elucidate the involvement of cholinergic pathways in various physiological processes, including motor control, learning, memory, and pain perception. [, , , , ]
- Develop animal models of cholinergic dysfunction: HC-3 can be used to induce temporary or permanent cholinergic deficits in animal models, providing insights into the pathophysiology of diseases such as Alzheimer's disease and myasthenia gravis. [, , ]
- Study the regulation of choline uptake and ACh synthesis: HC-3 has been instrumental in characterizing the kinetics, pharmacology, and molecular biology of the high-affinity choline transporter. [, , , ]
- Screen for novel therapeutic agents: By blocking CHT, HC-3 can be used in high-throughput screening assays to identify new compounds that enhance cholinergic neurotransmission, which may hold therapeutic potential for neurodegenerative diseases. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


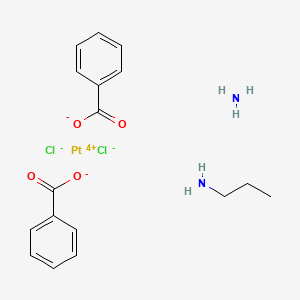
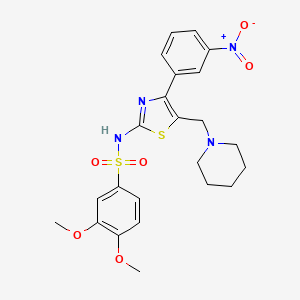
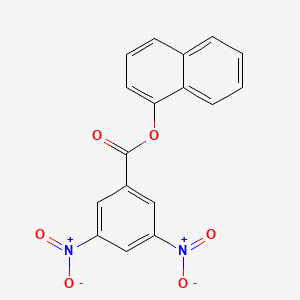
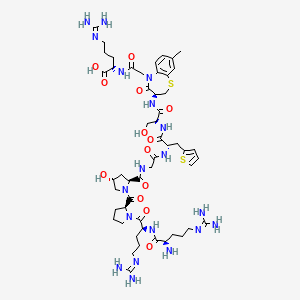
![4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-[2-[[3-(1H-indol-3-yl)-2-[[5-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-oxononanoyl]amino]propanoyl]amino]hexanoylamino]-4-oxobutanoic acid](/img/structure/B1672974.png)
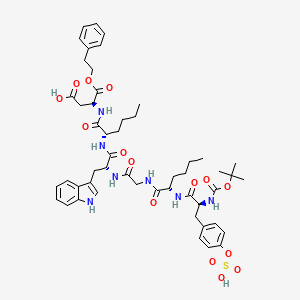
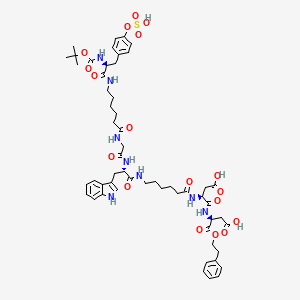
![(3S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-[(2-methylpr](/img/structure/B1672977.png)
![2-amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide](/img/structure/B1672978.png)
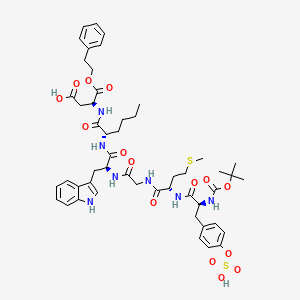
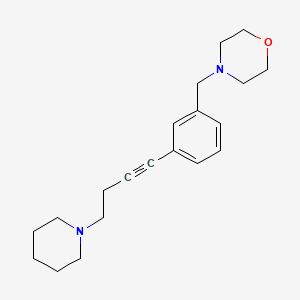
![1-[(5-Chloro-1H-benzimidazol-2-YL)carbonyl]-4-methylpiperazine maleate](/img/structure/B1672986.png)
